Cas no 2229120-28-7 (5-methoxy-2-(4-methoxypiperidin-4-yl)methylpyridine)

5-methoxy-2-(4-methoxypiperidin-4-yl)methylpyridine 化学的及び物理的性質
名前と識別子
-
- 5-methoxy-2-(4-methoxypiperidin-4-yl)methylpyridine
- EN300-1813826
- 5-methoxy-2-[(4-methoxypiperidin-4-yl)methyl]pyridine
- 2229120-28-7
-
- インチ: 1S/C13H20N2O2/c1-16-12-4-3-11(15-10-12)9-13(17-2)5-7-14-8-6-13/h3-4,10,14H,5-9H2,1-2H3
- InChIKey: SKPUQUNLPNXOKZ-UHFFFAOYSA-N
- SMILES: O(C)C1(CC2C=CC(=CN=2)OC)CCNCC1
計算された属性
- 精确分子量: 236.152477885g/mol
- 同位素质量: 236.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 230
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 43.4Ų
5-methoxy-2-(4-methoxypiperidin-4-yl)methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1813826-0.5g |
5-methoxy-2-[(4-methoxypiperidin-4-yl)methyl]pyridine |
2229120-28-7 | 0.5g |
$1234.0 | 2023-09-19 | ||
Enamine | EN300-1813826-5.0g |
5-methoxy-2-[(4-methoxypiperidin-4-yl)methyl]pyridine |
2229120-28-7 | 5g |
$3728.0 | 2023-05-26 | ||
Enamine | EN300-1813826-0.1g |
5-methoxy-2-[(4-methoxypiperidin-4-yl)methyl]pyridine |
2229120-28-7 | 0.1g |
$1131.0 | 2023-09-19 | ||
Enamine | EN300-1813826-2.5g |
5-methoxy-2-[(4-methoxypiperidin-4-yl)methyl]pyridine |
2229120-28-7 | 2.5g |
$2520.0 | 2023-09-19 | ||
Enamine | EN300-1813826-1.0g |
5-methoxy-2-[(4-methoxypiperidin-4-yl)methyl]pyridine |
2229120-28-7 | 1g |
$1286.0 | 2023-05-26 | ||
Enamine | EN300-1813826-5g |
5-methoxy-2-[(4-methoxypiperidin-4-yl)methyl]pyridine |
2229120-28-7 | 5g |
$3728.0 | 2023-09-19 | ||
Enamine | EN300-1813826-0.25g |
5-methoxy-2-[(4-methoxypiperidin-4-yl)methyl]pyridine |
2229120-28-7 | 0.25g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1813826-0.05g |
5-methoxy-2-[(4-methoxypiperidin-4-yl)methyl]pyridine |
2229120-28-7 | 0.05g |
$1080.0 | 2023-09-19 | ||
Enamine | EN300-1813826-10.0g |
5-methoxy-2-[(4-methoxypiperidin-4-yl)methyl]pyridine |
2229120-28-7 | 10g |
$5528.0 | 2023-05-26 | ||
Enamine | EN300-1813826-10g |
5-methoxy-2-[(4-methoxypiperidin-4-yl)methyl]pyridine |
2229120-28-7 | 10g |
$5528.0 | 2023-09-19 |
5-methoxy-2-(4-methoxypiperidin-4-yl)methylpyridine 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
5-methoxy-2-(4-methoxypiperidin-4-yl)methylpyridineに関する追加情報
Introduction to 5-methoxy-2-(4-methoxypiperidin-4-yl)methylpyridine (CAS No. 2229120-28-7)
5-methoxy-2-(4-methoxypiperidin-4-yl)methylpyridine, identified by its CAS number 2229120-28-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a pyridine core substituted with a methoxy group at the 5-position and an N-methylpiperidine moiety at the 2-position, contribute to its unique chemical properties and biological interactions.
The synthesis and characterization of 5-methoxy-2-(4-methoxypiperidin-4-yl)methylpyridine have been subjects of extensive research, with methodologies focusing on efficient and scalable production techniques. The compound’s molecular architecture suggests potential roles in modulating various biological pathways, making it a valuable candidate for further exploration in drug discovery. Recent advancements in synthetic chemistry have enabled the development of more streamlined protocols for its preparation, which is crucial for both academic and industrial applications.
In the context of contemporary pharmaceutical research, 5-methoxy-2-(4-methoxypiperidin-4-yl)methylpyridine has been investigated for its pharmacological properties. Studies have highlighted its potential as a scaffold for developing novel therapeutic agents. The compound’s ability to interact with biological targets such as enzymes and receptors makes it an attractive candidate for further medicinal chemistry investigations. Additionally, its structural similarity to known bioactive molecules suggests that it may exhibit comparable or enhanced pharmacological effects.
The role of 5-methoxy-2-(4-methoxypiperidin-4-yl)methylpyridine in drug development has been further underscored by recent publications in peer-reviewed journals. Researchers have explored its interactions with various biological systems, providing insights into its mechanism of action. These studies have revealed that the compound exhibits promising activities in preclinical models, indicating its potential as a lead compound for further optimization. The integration of computational modeling and high-throughput screening techniques has accelerated the process of identifying derivatives with improved pharmacokinetic profiles.
The chemical properties of 5-methoxy-2-(4-methoxypiperidin-4-yl)methylpyridine make it a versatile building block for medicinal chemists. Its reactivity and stability under various conditions allow for modifications that can enhance its therapeutic efficacy while minimizing side effects. The compound’s solubility, melting point, and other physicochemical properties have been thoroughly characterized, providing essential data for formulation development. These attributes are critical for ensuring that the final drug product is both effective and safe for clinical use.
Recent research has also focused on the synthetic pathways used to produce 5-methoxy-2-(4-methoxypiperidin-4-yl)methylpyridine. Innovations in catalytic methods and green chemistry principles have led to more sustainable and environmentally friendly synthetic routes. These advancements not only improve the efficiency of production but also align with global efforts to reduce the environmental impact of pharmaceutical manufacturing. The development of such methodologies is essential for ensuring the long-term viability of pharmaceutical compounds like this one.
The biological activity of 5-methoxy-2-(4-methoxypiperidin-4-yl)methylpyridine has been a focal point in recent studies. Researchers have demonstrated its potential in inhibiting certain enzymes associated with inflammatory diseases, making it a promising candidate for developing anti-inflammatory agents. Additionally, its interaction with neurological targets has raised interest in its potential applications in treating neurodegenerative disorders. These findings highlight the compound’s broad therapeutic spectrum and underscore its significance in ongoing drug discovery efforts.
The future prospects of 5-methoxy-2-(4-methoxypiperidin-4-yl)methylpyridine in pharmaceutical research are vast. Continued investigation into its pharmacological properties will likely uncover new therapeutic applications and refine its role as a lead compound. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into clinical reality. As our understanding of biological systems evolves, so too will the potential uses of this versatile molecule.
In conclusion, 5-methoxy-2-(4-methoxypiperidin-4-yl)methylpyridine (CAS No. 2229120-28-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with promising biological activities, make it a valuable asset in drug discovery efforts. The ongoing research into this compound underscores its importance as a potential therapeutic agent and highlights the continued need for innovation in synthetic methodologies and pharmacological exploration.
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